molecular formula C6H7ClN2O2S B13195850 (6-Chloropyridin-2-YL)methanesulfonamide

(6-Chloropyridin-2-YL)methanesulfonamide

Cat. No.: B13195850
M. Wt: 206.65 g/mol
InChI Key: FUHFDAKOQAIQSP-UHFFFAOYSA-N
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Description

(6-Chloropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-2-YL)methanesulfonamide typically involves the reaction of 6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

(6-Chloropyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-3-YL)methanesulfonamide
  • (6-Chloropyridin-4-YL)methanesulfonamide

Uniqueness

(6-Chloropyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(6-chloropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

FUHFDAKOQAIQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CS(=O)(=O)N

Origin of Product

United States

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